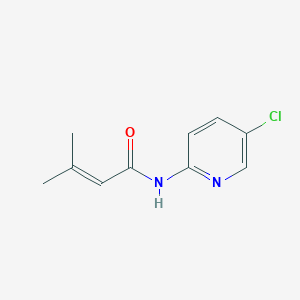
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a butenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 5-chloro-2-aminopyridine with a suitable acylating agent. One common method involves the use of trans-β-nitrostyrene as a starting material, which undergoes a Michael addition reaction with 5-chloro-2-aminopyridine in the presence of a catalyst such as Fe2Ni-BDC bimetallic metal-organic frameworks . The reaction is carried out in a solvent like dichloromethane at elevated temperatures (around 80°C) for 24 hours, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For instance, similar compounds like betrixaban act as direct inhibitors of Factor Xa, a key enzyme in the coagulation cascade . The compound’s structure allows it to bind to the active site of the enzyme, preventing its activity and thereby exerting anticoagulant effects. The exact molecular targets and pathways for this compound are still under investigation.
Comparaison Avec Des Composés Similaires
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide can be compared with other pyridine derivatives such as:
2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound has similar structural features but includes a thiourea moiety, which imparts different chemical properties and biological activities.
N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide: This derivative has a pyrazine ring and is used in the synthesis of pharmaceuticals.
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H11ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-6H,1-2H3,(H,12,13,14) |
Clé InChI |
YGEVILRIKUDXBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1=NC=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
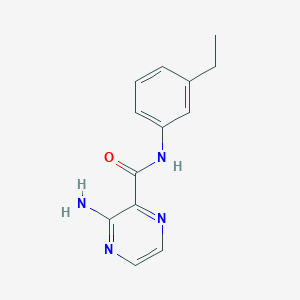
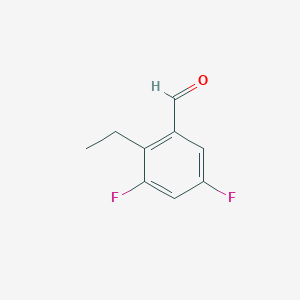
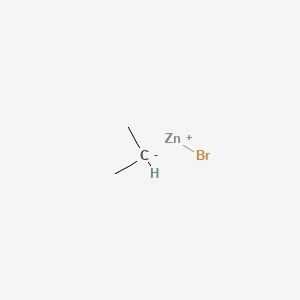
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)

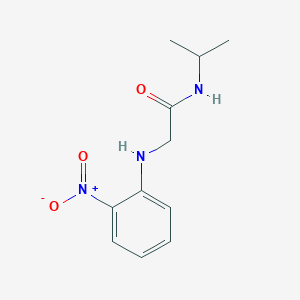
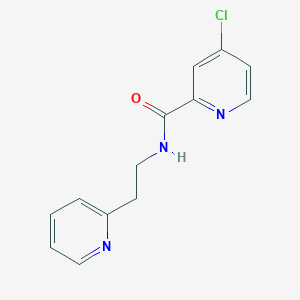
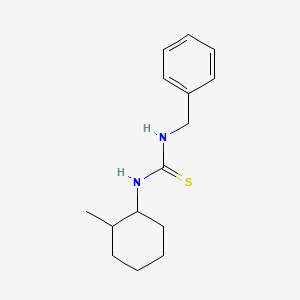


![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
